(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone
Description
(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone is a bifunctional aromatic ketone featuring a 4-fluoro-3,5-dimethylphenyl group linked via a carbonyl to a pyridin-2-yl moiety. Its molecular formula is C14H12FNO (molar mass: 229.25 g/mol). The compound is characterized by:
- Electron-withdrawing fluorine at the para position of the phenyl ring.
- Steric bulk from methyl groups at the 3- and 5-positions of the phenyl ring.
This compound is frequently employed as an intermediate in pharmaceutical synthesis, particularly in the construction of complex heterocycles, as evidenced by its use in European patent applications for drug candidates targeting specific biological pathways .
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-7-11(8-10(2)13(9)15)14(17)12-5-3-4-6-16-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOUNJCNOGIZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .
Industrial Production Methods: Industrial production of fluorinated pyridines, including (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone, often relies on scalable and efficient fluorination techniques. These methods may involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) are commonly used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This can affect various biological pathways, making it useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared below with (3-chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone (CAS: 338953-54-1), a structurally related methanone derivative .
| Property | (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone |
|---|---|---|
| Molecular Formula | C14H12FNO | C13H6Cl2F3NO |
| Molar Mass (g/mol) | 229.25 | 320.09 |
| Key Substituents | 4-F, 3,5-CH3 (phenyl); pyridin-2-yl | 4-Cl (phenyl); 3-Cl, 5-CF3 (pyridine) |
| Density (g/cm³) | Not reported | 1.467 (predicted) |
| Boiling Point (°C) | Not reported | 376.0 (predicted) |
| pKa (Predicted) | ~5.2 (pyridine nitrogen) | -2.33 |
Key Observations:
Electronic Effects: The fluorine and methyl groups on the target compound’s phenyl ring create a balance of electron withdrawal (via F) and steric hindrance (via CH3). In contrast, the chlorine and trifluoromethyl (CF3) groups on the comparator compound introduce stronger electron-withdrawing effects, significantly reducing the basicity of its pyridine nitrogen (pKa: -2.33 vs. ~5.2 for unsubstituted pyridine) .
The CF3 group in the comparator compound enhances lipophilicity, which may improve membrane permeability but reduce metabolic stability compared to the target’s methyl groups .
Physicochemical Properties
- Density and Boiling Point : The comparator’s higher density (1.467 g/cm³) and boiling point (376°C) reflect its larger molar mass and polarizable Cl/CF3 groups. The target compound’s lower mass and less polar substituents suggest reduced density and boiling point .
- Solubility : The target’s methyl groups may slightly improve solubility in organic solvents compared to the comparator’s CF3 group, which is highly hydrophobic.
Biological Activity
(4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone, with the chemical formula CHFNO and CAS number 1443339-07-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
- Molecular Weight : 229.25 g/mol
- Chemical Structure : The compound features a fluorinated aromatic ring and a pyridine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone. While specific data on this compound is limited, related compounds exhibit notable activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study on thiazole derivatives demonstrated that modifications in the aromatic system significantly influenced antimicrobial activity. For example:
- Compound 3h showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, comparable to daptomycin .
- The introduction of specific substituents on the phenyl ring was crucial for maintaining this activity. The absence of such groups led to a loss of efficacy against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone has not been extensively documented; however, related compounds have shown promising results in inhibiting cancer cell proliferation.
Research Findings
In vitro studies have indicated that certain derivatives with similar structures can significantly reduce the viability of cancer cell lines:
- Thiazole derivatives demonstrated varying degrees of cytotoxicity against Caco-2 and A549 cell lines, with some compounds achieving over 50% reduction in cell viability at specific concentrations .
| Compound | Cell Line | Viability Reduction (%) | MIC (µg/mL) |
|---|---|---|---|
| 3h | Caco-2 | 39.8 | 1 |
| 3j | A549 | 31.9 | Not specified |
| 3e | Caco-2 | 54.9 | Not specified |
Pharmacological Insights
The pharmacological profile of (4-Fluoro-3,5-dimethylphenyl)(pyridin-2-yl)methanone suggests potential applications in treating diseases associated with ion channel dysfunctions, similar to other potassium channel openers like flupirtine and retigabine . These connections highlight the need for further exploration into the compound’s mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
